molecular formula C22H25N5O2S B2984043 N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 1208778-31-7

N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

Cat. No. B2984043
CAS RN: 1208778-31-7
M. Wt: 423.54
InChI Key: IASVKBMCHVYHIV-UHFFFAOYSA-N
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Description

Benzo[c][1,2,5]thiadiazole is a heterocyclic compound that has been extensively researched for use in photovoltaics or as fluorescent sensors . It is an electron-deficient monomer that can be introduced into various frameworks to construct materials with high fluorescence performance .


Synthesis Analysis

The synthesis of compounds based on the benzo[c][1,2,5]thiadiazole motif often involves cross-coupling reactions . For example, a thiadiazole-based covalent triazine framework nanosheet was constructed by introducing an electron-deficient monomer, 4,4′-(benzo[c][1,2,5]thiadiazole-4,7-diyl)dibenzaldehyde (BTDD), into a 2D framework .


Molecular Structure Analysis

The molecular structure of benzo[c][1,2,5]thiadiazole-based compounds can be modified by varying the donor groups while keeping the benzo[c][1,2,5]thiadiazole acceptor group the same. This allows for the systematic modification of the optoelectronic and photophysical properties of the compounds .


Chemical Reactions Analysis

Benzo[c][1,2,5]thiadiazole-based compounds have been used as potential visible-light organophotocatalysts . They have also been used in Minisci-type decarboxylative alkylation of electron-deficient heteroarenes .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzo[c][1,2,5]thiadiazole-based compounds can be influenced by the specific substituents attached to the benzo[c][1,2,5]thiadiazole moiety. For example, the fluorescence quantum yield can be increased by dispersing the benzo[c][1,2,5]thiadiazole fragment in a 2D framework .

Scientific Research Applications

Antimicrobial and Anticancer Properties

A study on the design and synthesis of new 1,2,4-triazole derivatives containing a morpholine moiety showcased antimicrobial agents with good or moderate activity. This research highlights the potential of such compounds in combating microbial infections (Sahin et al., 2012).

Another study conducted microwave-assisted synthesis of Schiff’s bases containing a thiadiazole scaffold and benzamide groups, evaluating their anticancer activity against various human cancer cell lines. Some synthesized compounds exhibited promising anticancer activity, suggesting their potential in cancer treatment (Tiwari et al., 2017).

Synthesis and Structural Analysis

Research on the synthesis and antitumor properties of N-(5-R-benzyl-1,3-thiazol-2-yl)-4,5-dihydro-1H-imidazole-2-carboxamides revealed new compounds with promising antitumor activities, indicating their potential as novel anticancer agents (Horishny et al., 2020).

A study on the synthesis of novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone explored their anti-inflammatory and analgesic properties. This research contributes to the development of new compounds with significant therapeutic potential (Abu‐Hashem et al., 2020).

Molecular Organization and Interaction Studies

An article on molecular organization of dipalmitoylphosphatidylcholine bilayers containing bioactive compounds from the 1,3,4-thiadiazole group provided insights into their interaction with lipid membranes, which could be relevant for drug delivery systems and understanding the mechanism of action at the molecular level (Kluczyk et al., 2016).

Mechanism of Action

The mechanism of action of benzo[c][1,2,5]thiadiazole-based compounds often involves fluorescence quenching. For example, a thiadiazole-based covalent triazine framework nanosheet showed high sensitivity and selectivity for primary aromatic amine (PAA) detection by fluorescence quenching .

Future Directions

The future directions for research on benzo[c][1,2,5]thiadiazole-based compounds could involve the design and preparation of highly sensitive and selective luminescent probes for various applications . Additionally, their use as potential visible-light organophotocatalysts could be explored further .

properties

IUPAC Name

N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O2S/c1-26-7-6-16-12-15(3-5-20(16)26)21(27-8-10-29-11-9-27)14-23-22(28)17-2-4-18-19(13-17)25-30-24-18/h2-5,12-13,21H,6-11,14H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IASVKBMCHVYHIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C1C=CC(=C2)C(CNC(=O)C3=CC4=NSN=C4C=C3)N5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

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